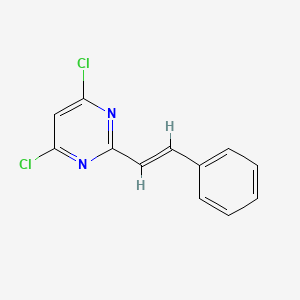

(E)-4,6-dichloro-2-styrylpyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-4,6-Dichloro-2-styrylpyrimidine is an organic compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds This compound is characterized by the presence of two chlorine atoms at the 4th and 6th positions and a styryl group at the 2nd position of the pyrimidine ring The (E)-configuration indicates that the styryl group is in the trans configuration relative to the pyrimidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (E)-4,6-dichloro-2-styrylpyrimidine typically involves the reaction of 4,6-dichloropyrimidine with a suitable styrene derivative under basic conditions. One common method is the Heck reaction, which is a palladium-catalyzed coupling reaction. The general reaction scheme is as follows:

Heck Reaction:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions: (E)-4,6-Dichloro-2-styrylpyrimidine can undergo various chemical reactions, including:

-

Substitution Reactions:

Nucleophilic Substitution: The chlorine atoms at the 4th and 6th positions can be substituted by nucleophiles such as amines or thiols.

Electrophilic Substitution: The styryl group can undergo electrophilic substitution reactions, such as halogenation or nitration.

-

Oxidation and Reduction Reactions:

Oxidation: The styryl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The styryl group can be reduced to form the corresponding ethyl derivative.

Common Reagents and Conditions:

Nucleophilic Substitution: Amines, thiols, bases (e.g., sodium hydroxide), solvents (e.g., ethanol)

Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide)

Reduction: Reducing agents (e.g., sodium borohydride, hydrogen gas with a palladium catalyst)

Major Products:

- Substituted pyrimidines (e.g., 4,6-diamino-2-styrylpyrimidine)

- Oxidized products (e.g., 4,6-dichloro-2-(2-formylphenyl)pyrimidine)

- Reduced products (e.g., 4,6-dichloro-2-ethylpyrimidine)

Aplicaciones Científicas De Investigación

Medicinal Chemistry

-

Anticancer Agents :

- Research indicates that (E)-4,6-dichloro-2-styrylpyrimidine exhibits potential as an anticancer agent by inhibiting enzymes involved in cancer cell proliferation. For instance, it has been shown to target topoisomerases, leading to cell cycle arrest and apoptosis in cancer cells .

- Case Study : A study demonstrated that derivatives of this compound significantly inhibited nitric oxide production in immune-activated cells, showcasing its potential in anti-inflammatory applications as well .

-

Antimicrobial Agents :

- The compound has shown efficacy against various bacterial and fungal strains, suggesting its potential as an antimicrobial agent. The mechanism involves disrupting microbial cell membranes and interfering with essential cellular processes.

Materials Science

- Organic Semiconductors :

-

Photovoltaic Materials :

- The compound's structural characteristics allow it to be explored for applications in photovoltaic materials, contributing to advancements in solar energy technology.

Biological Research

- Enzyme Inhibition Studies :

Data Tables

Mecanismo De Acción

The mechanism of action of (E)-4,6-dichloro-2-styrylpyrimidine depends on its specific application:

-

Anticancer Activity:

Molecular Targets: The compound targets specific enzymes involved in DNA replication and cell division, such as topoisomerases.

Pathways Involved: It interferes with the DNA replication process, leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells.

-

Antimicrobial Activity:

Molecular Targets: The compound targets bacterial and fungal cell membranes, disrupting their integrity and leading to cell death.

Pathways Involved: It interferes with the synthesis of essential cellular components, such as proteins and nucleic acids.

Comparación Con Compuestos Similares

(E)-4,6-Dichloro-2-styrylpyrimidine can be compared with other similar compounds, such as:

-

4,6-Dichloro-2-phenylpyrimidine:

Similarity: Both compounds have chlorine atoms at the 4th and 6th positions and a phenyl group at the 2nd position.

Difference: The styryl group in this compound provides additional electronic and steric effects, making it more reactive in certain chemical reactions.

-

4,6-Dichloro-2-vinylpyrimidine:

Similarity: Both compounds have chlorine atoms at the 4th and 6th positions and a vinyl group at the 2nd position.

Difference: The styryl group in this compound provides a larger conjugated system, enhancing its electronic properties.

-

4,6-Dichloro-2-(2-thienyl)pyrimidine:

Similarity: Both compounds have chlorine atoms at the 4th and 6th positions and a heteroaryl group at the 2nd position.

Difference: The styryl group in this compound provides different electronic and steric effects compared to the thienyl group.

Actividad Biológica

(E)-4,6-Dichloro-2-styrylpyrimidine is a compound of interest due to its diverse biological activities, particularly in the realms of anti-inflammatory and potential antiviral effects. This article compiles significant findings from various studies to present a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a pyrimidine core with two chlorine substituents at positions 4 and 6, and a styryl group at position 2. This unique structure contributes to its biological properties, particularly its interaction with biological targets.

Antiinflammatory Activity

Research has shown that derivatives of 4,6-dichloropyrimidine exhibit significant inhibition of nitric oxide (NO) production in immune-activated cells. For example, a study demonstrated that various 5-substituted 2-amino-4,6-dichloropyrimidines effectively suppressed NO production in mouse peritoneal cells. The most potent compound among these was identified as 5-fluoro-2-amino-4,6-dichloropyrimidine, which had an IC50 value of approximately 2 µM . Other derivatives also showed varying degrees of activity, with IC50 values ranging from 9 to 36 µM.

Table 1: Inhibition of NO Production by Pyrimidine Derivatives

| Compound | IC50 (µM) |

|---|---|

| 5-Fluoro-2-amino-4,6-dichloropyrimidine | 2 |

| Other derivatives | 9 - 36 |

Antiviral Potential

The antiviral activity of this compound and its derivatives has been explored in several studies. Notably, compounds have been observed to interfere with viral particle maturation by preventing the assembly of viral proteins into new virions. This mechanism suggests potential for developing antiviral agents based on this compound class .

The exact mechanism through which this compound exerts its biological effects remains to be fully elucidated. However, it has been suggested that the compound may modulate immune responses by inhibiting pro-inflammatory cytokines and NO production . The structure-activity relationship indicates that the presence of electron-withdrawing groups like chlorine enhances the anti-inflammatory properties.

Case Studies and Experimental Findings

- In Vitro Studies : In vitro assays using mouse peritoneal cells revealed that compounds derived from this compound significantly inhibited cytokine secretion and NO production in a dose-dependent manner .

- Cell Cycle Effects : Some derivatives have shown effects on cell cycle progression in cancer cell lines, leading to G2/M phase arrest. This was particularly noted in studies involving other pyrimidine derivatives where antiproliferative activities were assessed .

- Antiviral Activity : A pilot screening for antiviral activity indicated that while many derivatives did not show significant antiviral properties against a broad panel of viruses, some exhibited moderate activity against specific strains .

Propiedades

IUPAC Name |

4,6-dichloro-2-[(E)-2-phenylethenyl]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2N2/c13-10-8-11(14)16-12(15-10)7-6-9-4-2-1-3-5-9/h1-8H/b7-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPWCSGSRXYDRKP-VOTSOKGWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=NC(=CC(=N2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=NC(=CC(=N2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.